N-(2,3-dichlorophenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(2,3-dichlorophenyl)-1-pyrrolidinecarbothioamide is a useful research compound. Its molecular formula is C11H12Cl2N2S and its molecular weight is 275.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0098250 g/mol and the complexity rating of the compound is 256. The solubility of this chemical has been described as 15.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gastric Mucosal Protectants
A series of substituted 2-pyridinecarbothioamides, which are structurally related to N-(2,3-dichlorophenyl)-1-pyrrolidinecarbothioamide, was synthesized to evaluate their activity as gastric mucosal protectants. One compound, identified as N-(3,5-difluorophenyl)-2-pyridinecarbothioamide, showed potent activity against ethanol-induced lesions in rats, surpassing the efficacy of sucralfate and ranitidine. This research suggests the potential of these compounds in treating ulcers without the antisecretory activity typically associated with ranitidine (Kinney et al., 1990).
Anticancer Agents
Novel organometallic antitumor agents based on RuII and OsII complexes containing N-substituted 2-pyridinecarbothioamides have been synthesized. These compounds, including those related to this compound, showed promising antiproliferative activity against colon carcinoma and non-small lung cancer cell lines. The study highlights the stability and potential oral administration of these compounds, offering a new direction for anticancer drug development (Meier et al., 2013).
Metal Complexes and Coordination Chemistry
Research into the structural diversity of metal complexes with 2,5-dicarbothioamidopyrroles, closely related to the chemical class of this compound, has provided insights into their potential applications in coordination chemistry. These studies have led to the characterization of novel cobalt and nickel complexes, expanding our understanding of ligand-metal interactions and the structural variety achievable with pyrrole-based ligands (Bates et al., 2008).
Antifungal and Antioxidant Activities
Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a compound similar to this compound, have been tested for antifungal and antioxidant activities. These studies have shown significant antifungal activities against selected fungi and promising antioxidant capabilities, highlighting the potential of these compounds in developing new antifungal and antioxidant agents (Al-Amiery et al., 2012).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)pyrrolidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2S/c12-8-4-3-5-9(10(8)13)14-11(16)15-6-1-2-7-15/h3-5H,1-2,6-7H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKZYJBRZJXRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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